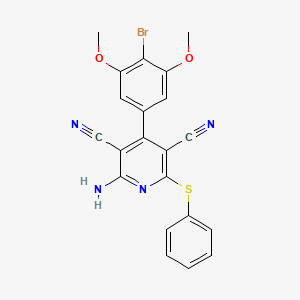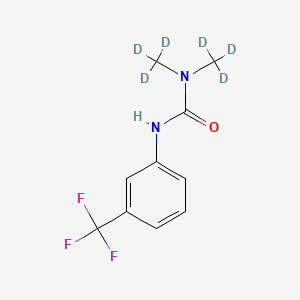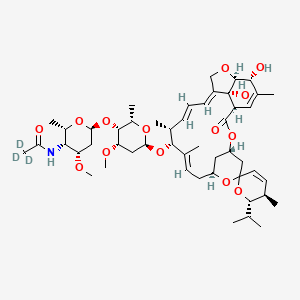
Eprinomectin-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Eprinomectin-d3 is a deuterated form of Eprinomectin, a member of the avermectin family of drugs. These compounds are known for their parasiticide and anticancer properties. This compound is specifically used in scientific research to study the pharmacokinetics and metabolism of Eprinomectin due to the presence of deuterium atoms, which provide a distinct mass difference detectable by mass spectrometry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Eprinomectin-d3 is synthesized through a multi-step process starting from the fermentation of Streptomyces avermitilis to produce avermectin B1. This is followed by chemical modifications to introduce the deuterium atoms. The key steps include:
Fermentation: Streptomyces avermitilis is cultured to produce avermectin B1.
Hydrogenation: Avermectin B1 is hydrogenated to produce 22,23-dihydroavermectin B1.
Deuteration: The hydrogen atoms at specific positions are replaced with deuterium using deuterated reagents under controlled conditions.
Industrial Production Methods
The industrial production of this compound involves large-scale fermentation followed by chemical synthesis. The process is optimized for high yield and purity, with stringent quality control measures to ensure the consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Eprinomectin-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert this compound to its dihydro form.
Substitution: Halogenation and other substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenation reactions often use reagents like chlorine or bromine under controlled conditions.
Major Products Formed
The major products formed from these reactions include hydroxylated, halogenated, and reduced derivatives of this compound, which are often studied for their biological activity and stability.
Aplicaciones Científicas De Investigación
Eprinomectin-d3 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of Eprinomectin in biological systems.
Metabolism Studies: Helps in identifying metabolic pathways and intermediates.
Drug Development: Used in the development of new antiparasitic and anticancer drugs.
Analytical Chemistry: Serves as an internal standard in mass spectrometry for quantifying Eprinomectin levels in various samples.
Mecanismo De Acción
Eprinomectin-d3 exerts its effects by binding to glutamate-gated chloride channels in the nerve and muscle cells of parasites. This binding increases the permeability of the cell membrane to chloride ions, leading to hyperpolarization and paralysis of the parasite. The molecular targets include the glutamate-gated chloride channels and gamma-aminobutyric acid (GABA) receptors.
Comparación Con Compuestos Similares
Eprinomectin-d3 is compared with other similar compounds such as:
Ivermectin: Another member of the avermectin family with similar antiparasitic properties but different pharmacokinetic profiles.
Doramectin: Similar to Eprinomectin but with variations in its chemical structure that affect its potency and spectrum of activity.
Abamectin: Used primarily in agriculture for pest control, with a different safety profile compared to Eprinomectin.
This compound is unique due to its deuterated form, which makes it particularly useful in research applications involving mass spectrometry and pharmacokinetic studies.
Propiedades
Fórmula molecular |
C49H73NO14 |
|---|---|
Peso molecular |
903.1 g/mol |
Nombre IUPAC |
2,2,2-trideuterio-N-[(2S,3R,4S,6S)-6-[(2S,3R,4S,6R)-6-[(1'R,2S,3R,4'S,8'S,10'E,12'R,13'R,14'E,16'E,20'S,21'R,24'R)-21',24'-dihydroxy-3,11',13',22'-tetramethyl-2'-oxo-2-propan-2-ylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-12'-yl]oxy-4-methoxy-2-methyloxan-3-yl]oxy-4-methoxy-2-methyloxan-3-yl]acetamide |
InChI |
InChI=1S/C49H73NO14/c1-25(2)43-28(5)17-18-48(64-43)23-35-20-34(63-48)16-15-27(4)44(26(3)13-12-14-33-24-57-46-42(52)29(6)19-36(47(53)60-35)49(33,46)54)61-40-22-38(56-11)45(31(8)59-40)62-39-21-37(55-10)41(30(7)58-39)50-32(9)51/h12-15,17-19,25-26,28,30-31,34-46,52,54H,16,20-24H2,1-11H3,(H,50,51)/b13-12+,27-15+,33-14+/t26-,28-,30+,31+,34+,35+,36+,37+,38+,39+,40+,41-,42-,43+,44-,45-,46+,48?,49+/m1/s1/i9D3 |
Clave InChI |
WPNHOHPRXXCPRA-PFJQDRNASA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(=O)N[C@@H]1[C@@H](O[C@H](C[C@@H]1OC)O[C@@H]2[C@@H](O[C@H](C[C@@H]2OC)O[C@@H]\3[C@@H](/C=C/C=C/4\CO[C@@H]5[C@]4([C@@H](C=C([C@H]5O)C)C(=O)O[C@H]6C[C@H](C/C=C3\C)OC7(C6)C=C[C@H]([C@@H](O7)C(C)C)C)O)C)C)C |
SMILES canónico |
CC1C=CC=C2COC3C2(C(C=C(C3O)C)C(=O)OC4CC(CC=C(C1OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)NC(=O)C)OC)OC)C)OC7(C4)C=CC(C(O7)C(C)C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


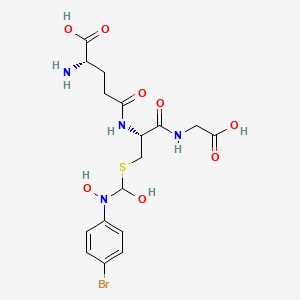
![azane;[(2R)-1,1,2,3,3-pentadeuterio-2-hydroxy-3-[hydroxy-[(2R,3R,5S,6R)-2,3,4,5,6-pentahydroxycyclohexyl]oxyphosphoryl]oxypropyl] nonadecanoate](/img/structure/B12403867.png)
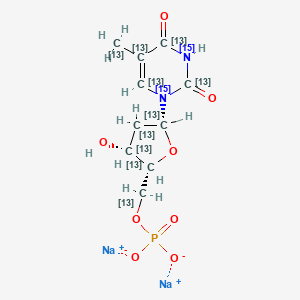
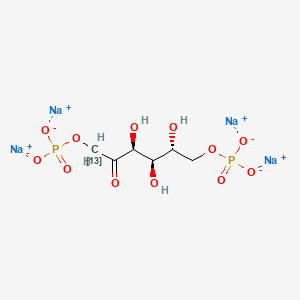
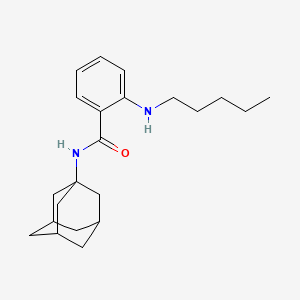
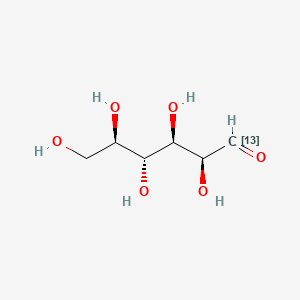
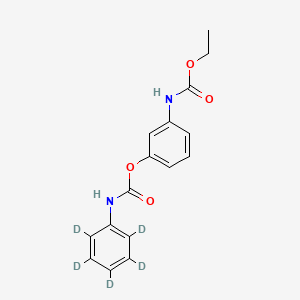
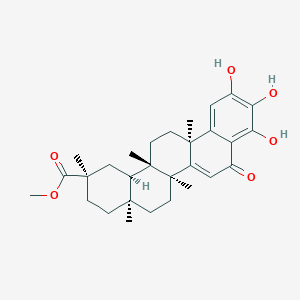
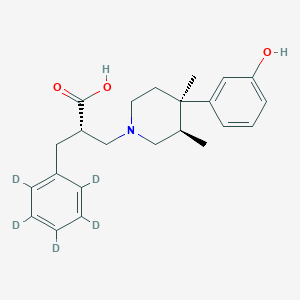
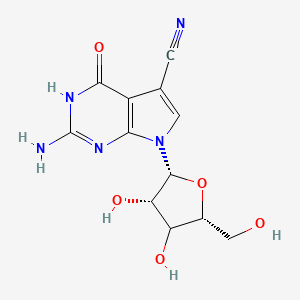
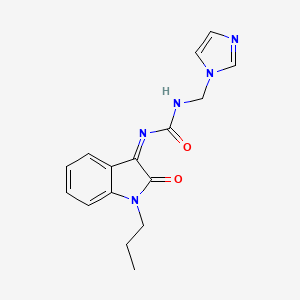
![Neu5Troc[1Me,4789Ac]alpha(2-3)Gal[26Bn]-beta-MP](/img/structure/B12403938.png)
